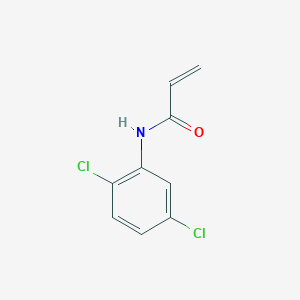

N-(2,5-二氯苯基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of sixteen ring-substituted N-arylcinnamanilides, which are similar to N-(2,5-dichlorophenyl)prop-2-enamide, were prepared and characterized . The molecular structure of a model compound was determined using single-crystal X-ray analysis .科学研究应用

抗菌和抗微生物功效

Strharsky 等人 (2022) 的一项研究探索了一系列 N-芳基肉桂酰胺,包括 3,4-二氯肉桂酰胺,以了解其抗菌特性。发现这些化合物对革兰氏阳性菌、分枝杆菌菌株有效,并且对癌症和原代哺乳动物细胞系显示出活力。具体来说,一些衍生物对金黄色葡萄球菌(包括耐甲氧西林菌株 (MRSA))和分枝杆菌菌株(如分枝杆菌和海洋分枝杆菌)表现出高活性,使其成为抗菌药物的潜在候选物 (Strharsky 等人,2022)。

抗炎潜力

Hošek 等人 (2019) 研究了 N-芳基肉桂酰胺衍生物的抗炎潜力。这些化合物显着减弱了脂多糖诱导的 NF-κB 活化,并且比肉桂酸更有效。特别是,某些衍生物,包括 N-(2,5-二氯苯基)-3-苯基丙-2-烯酰胺,在抑制转录因子 NF-κB 方面显示出很高的有效性。这表明它们在治疗炎症性疾病方面的潜力 (Hošek 等人,2019)。

抗病毒特性

在病毒感染方面,Riva 等人 (2021) 的一项研究发现 (2E)-N-苄基-3-(4-丁氧基苯基)丙-2-烯酰胺是寨卡病毒复制的有效抑制剂。这一发现为开发针对寨卡病毒的治疗方法提供了基础,并展示了 N-芳基肉桂酰胺在抗病毒治疗中的潜力 (Riva 等人,2021)。

抗真菌和抗分枝杆菌活性

Pospíšilová 等人 (2018) 的一项研究评估了一系列 N-芳基肉桂酰胺的抗葡萄球菌、抗结核和抗真菌活性。一些化合物显示出的活性与氨苄青霉素和异烟肼等标准抗生素相当或更高。(2E)-N-(3,4-二氯苯基)-3-苯基丙-2-烯酰胺因其显着的抗分枝杆菌活性而备受关注,展示了其在治疗结核病和其他分枝杆菌感染方面的潜力 (Pospíšilová 等人,2018)。

抗疟疾活性

在抗疟疾研究领域,Kos 等人 (2022) 研究了 N-芳基肉桂酰胺对对氯喹敏感的恶性疟原虫菌株的疗效。一些衍生物表现出有希望的抗疟疾活性,且细胞毒性低,表明它们作为选择性和有效抗疟疾剂的潜力 (Kos 等人,2022)。

未来方向

The future directions for research on N-(2,5-dichlorophenyl)prop-2-enamide and similar compounds could include further investigation of their anti-inflammatory potential and their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.

作用机制

Target of Action

The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .

Mode of Action

N-(2,5-dichlorophenyl)prop-2-enamide interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .

Biochemical Pathways

The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .

Pharmacokinetics

Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .

Result of Action

The molecular and cellular effects of N-(2,5-dichlorophenyl)prop-2-enamide’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .

Action Environment

The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .

属性

IUPAC Name |

N-(2,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLQELGCJIMPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)